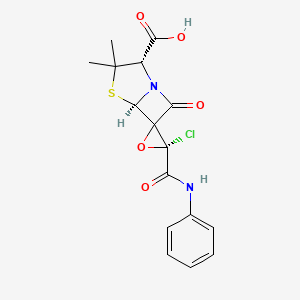

Cpe-penicillin

Description

Cpe-penicillin, a semisynthetic penicillin derivative, belongs to the β-lactam antibiotic class. Semisynthetic penicillins like this compound are designed to overcome limitations of natural penicillins, such as susceptibility to β-lactamases or narrow-spectrum activity .

Properties

CAS No. |

115937-29-6 |

|---|---|

Molecular Formula |

C16H15ClN2O5S |

Molecular Weight |

382.8 g/mol |

IUPAC Name |

(2S,2'R,5R)-2'-chloro-3,3-dimethyl-7-oxo-2'-(phenylcarbamoyl)spiro[4-thia-1-azabicyclo[3.2.0]heptane-6,3'-oxirane]-2-carboxylic acid |

InChI |

InChI=1S/C16H15ClN2O5S/c1-14(2)9(10(20)21)19-12(23)15(13(19)25-14)16(17,24-15)11(22)18-8-6-4-3-5-7-8/h3-7,9,13H,1-2H3,(H,18,22)(H,20,21)/t9-,13+,15?,16+/m0/s1 |

InChI Key |

UEMZAMIDKCYVJS-RAGRCPQZSA-N |

SMILES |

CC1(C(N2C(S1)C3(C2=O)C(O3)(C(=O)NC4=CC=CC=C4)Cl)C(=O)O)C |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)C3(C2=O)[C@](O3)(C(=O)NC4=CC=CC=C4)Cl)C(=O)O)C |

Canonical SMILES |

CC1(C(N2C(S1)C3(C2=O)C(O3)(C(=O)NC4=CC=CC=C4)Cl)C(=O)O)C |

Other CAS No. |

115937-29-6 |

Synonyms |

3-chloro-3',3'-dimethyl-7'-oxo-3-((phenylamino)carbonyl)spiro(oxirane-2,6'-(4)thia(1)azabicyclo(3.2.)heptane)-2'-carboxylic acid 3-chloro-3',3'-dimethyl-7'-oxo-3-((phenylamino)carbonyl)spiro(oxirane-2,6'-(4)thia(1)azabicyclo(3.2.)heptane)-2'-carboxylic acid, (2'S-(2'alpha,5'alpha,6'alpha(R*)))-isomer CPE-penicillin |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Penicillin Derivatives

Structural and Pharmacokinetic Comparisons

Penicillins are categorized based on their side-chain modifications, which dictate their pharmacokinetic (PK) and pharmacodynamic (PD) properties.

Key Findings :

- Stability : Cpe-penicillin’s hypothetical resistance to β-lactamases would align with derivatives like piperacillin or ampicillin, which resist enzymatic degradation better than natural penicillins .

- Administration : Unlike procaine penicillin (IM-only), this compound may share oral/IV versatility with 1-ephenamine penicillin or apalcillin .

- Excretion : Renal excretion is common (e.g., procaine penicillin, piperacillin), but apalcillin’s biliary route highlights variability in elimination pathways .

Clinical Efficacy and Resistance Profiles

Evidence from clinical comparisons of similar compounds reveals critical trends:

- Synergy with Other Antibiotics : Penicillin combined with ceftriaxone shows enhanced efficacy against resistant Streptococcus pneumoniae compared to ampicillin-based regimens .

- Resistance Rates : Semisynthetic penicillins like piperacillin face rising resistance in Gram-negative infections, necessitating combination therapies .

- Adverse Effects : Hypersensitivity rates are consistent across penicillins (~10% of patients), but side chains (e.g., procaine) may cause localized reactions .

Analytical and Pharmacopoeial Standards

Capillary electrophoresis (CE) and chromatographic methods are critical for distinguishing penicillins with similar electrophoretic mobilities. For example, this compound’s separation from analogs would require optimized CE conditions, as seen in studies of ampicillin and procaine penicillin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.